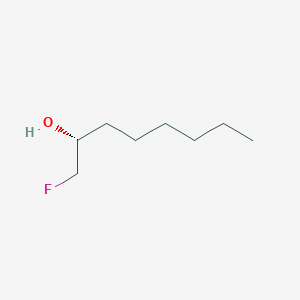

(R)-(+)-1-Fluoro-2-octanol

Description

Significance of Fluorine in Stereoselective Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. acs.orgcas.cn Fluorine is the most electronegative element, leading to strong carbon-fluorine bonds and significant inductive effects that can influence the reactivity and stability of a molecule. beilstein-journals.orgnih.gov In the context of stereoselective synthesis, the presence of fluorine can:

Influence Conformational Preferences: The size and electronic nature of fluorine can dictate the preferred three-dimensional arrangement of a molecule, which is crucial for controlling the stereochemical outcome of reactions.

Alter Reactivity: The strong electron-withdrawing nature of fluorine can impact the reactivity of nearby functional groups. beilstein-journals.orgvulcanchem.com For instance, it can affect the acidity of adjacent protons or the susceptibility of a neighboring group to nucleophilic attack.

Serve as a Hydrogen Bond Acceptor: While not a hydrogen bond donor, the fluorine atom can act as a weak hydrogen bond acceptor, potentially influencing intermolecular interactions and the course of a reaction. beilstein-journals.org

Enhance Metabolic Stability: In medicinal chemistry, the C-F bond is significantly more stable to metabolic oxidation than a C-H bond, making fluorination a common strategy to improve the metabolic profile of drug candidates. nih.gov

The development of methods for the stereoselective introduction of fluorine is a vibrant area of research, with techniques ranging from nucleophilic and electrophilic fluorination to radical reactions. beilstein-journals.orgrsc.org

The Role of Chiral Alcohols as Versatile Synthetic Intermediates

Chiral alcohols are fundamental building blocks in organic synthesis, serving as key intermediates in the production of a wide array of valuable compounds, including pharmaceuticals, agrochemicals, and advanced materials like liquid crystals. rsc.orgnih.gov Their importance stems from several key features:

Precursors to Other Functional Groups: The hydroxyl group of a chiral alcohol can be readily converted into a variety of other functional groups, such as halides, ethers, esters, and amines, often with retention or inversion of configuration at the chiral center.

Chiral Auxiliaries and Ligands: Chiral alcohols can be used as chiral auxiliaries to control the stereochemistry of reactions on an attached prochiral substrate. They are also precursors to chiral ligands used in asymmetric catalysis.

Biocatalytic Synthesis: The asymmetric reduction of prochiral ketones to form chiral alcohols is a well-established and environmentally friendly method, often employing whole-cell biocatalysts or isolated enzymes like alcohol dehydrogenases. rsc.orgnih.govresearchgate.net This approach offers high enantioselectivity under mild reaction conditions. rsc.org

The synthesis of enantiomerically pure alcohols is of paramount interest, with methods including enzymatic resolution, asymmetric reduction of ketones, and the use of chiral catalysts. nih.govresearchgate.net

Overview of (R)-(+)-1-Fluoro-2-octanol as a Research Target and Tool

This compound is a specific chiral fluorinated alcohol that has garnered attention as both a synthetic target and a useful tool in research. Its structure features an eight-carbon chain with a fluorine atom at the C-1 position and a hydroxyl group at the C-2 position, creating a stereogenic center. vulcanchem.com The "(R)" designation specifies the absolute configuration at this chiral center according to the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates that it is dextrorotatory, meaning it rotates plane-polarized light in a clockwise direction. vulcanchem.com

This compound is a valuable research tool for several reasons:

Chiral Building Block: Its defined stereochemistry makes it a useful starting material in asymmetric synthesis for the construction of more complex chiral molecules. vulcanchem.com

Probing Molecular Interactions: The presence of both a fluorine atom and a hydroxyl group allows for the study of how these functionalities influence molecular interactions and reactivity. vulcanchem.com

Development of Fluorinated Materials: Optically active fluorinated compounds, including 2-fluoroalkanols, have been utilized in the synthesis of ferroelectric liquid crystals. jst.go.jp

The synthesis of this compound and similar fluorohydrins can be achieved through methods such as the ring-opening of optically active 1,2-epoxyalkanes. google.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 110270-42-3 |

| Molecular Formula | C8H17FO |

| Molecular Weight | 148.22 g/mol |

| Boiling Point | 96-97 °C at 22 mmHg |

| Density | 1.254 g/mL at 25 °C |

| Optical Rotation | Positive (+) |

| pKa (Predicted) | 14.12 ± 0.20 |

| Vapour Pressure (Predicted) | 0.069 mmHg at 25°C |

Data sourced from references vulcanchem.comguidechem.comchemicalbook.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-fluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGNQHRPPLDIFC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450747 | |

| Record name | (R)-(+)-1-Fluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110270-42-3 | |

| Record name | (R)-(+)-1-Fluoro-2-octanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for R + 1 Fluoro 2 Octanol

Enantioselective Fluorination Strategies

The direct and selective introduction of a fluorine atom into an organic molecule to create a chiral center is a formidable challenge in synthetic chemistry. Various strategies have been developed to achieve this transformation with high enantioselectivity.

Asymmetric Hydrofluorination Approaches to Fluoroalkanes

Asymmetric hydrofluorination of alkenes represents a direct and atom-economical approach to chiral fluoroalkanes. However, the development of catalytic asymmetric hydrofluorination has been a persistent challenge. researchgate.net A notable advancement in this area is the palladium(II)-catalyzed enantioselective hydrofluorination of alkenylarenes. This method employs a sulfoxide (B87167) phosphine (B1218219) (SOP) as a chiral ligand, a triarylphosphine as a secondary ligand, Selectfluor® as the fluorine source, and trihexylsilane (B1587915) as the hydride source. researchgate.net While this specific method has been applied to alkenylarenes to produce chiral benzyl (B1604629) fluorides in good yields and high enantiomeric purity, the principles could be adapted for the synthesis of (R)-(+)-1-Fluoro-2-octanol from a suitable alkene precursor. researchgate.net

Another approach involves the use of frustrated Lewis pairs (FLPs) for the stereoselective functionalization of geminal difluoroalkanes. This method allows for the stereoselective activation of an enantiotopic fluorine atom, providing access to a variety of enantio- and diastereo-enriched fluorinated products from a common precursor. nih.gov The development of an asymmetric variant of cobalt-catalyzed hydrofluorination of unactivated olefins is also an active area of research. organic-chemistry.org These emerging methods hold promise for the future synthesis of chiral fluoroalkanes like this compound.

Stereoselective Fluorination of Oxygenated Substrates

The stereoselective fluorination of substrates already containing an oxygen functional group, such as an alcohol or ketone, provides an alternative route to chiral fluoroalcohols. One of the earliest methods for preparing optically active 2-fluoroalkanols involved the reaction of optically active 1,2-epoxyalkanes with a fluorine source. jst.go.jp For instance, reacting (R)-(+)-1,2-epoxyoctane with potassium hydrogen fluoride (B91410) in the presence of porous aluminum trifluoride can yield this compound. google.com

More modern approaches utilize electrophilic fluorinating reagents in combination with chiral catalysts or auxiliaries. The direct enantioselective catalytic alpha-fluorination of aldehydes and ketones has been a significant area of development. researchgate.netlookchem.com For example, organocatalytic methods using chiral imidazolidinones or proline-based catalysts can mediate the fluorination of various aldehydes with electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). researchgate.net Similarly, catalytic asymmetric fluorination of β-keto esters can be achieved using chiral titanium(IV) complexes. illinois.eduthieme-connect.de These methods, while not directly reported for 1-fluoro-2-octanone, demonstrate the potential for stereoselectively introducing fluorine alpha to a carbonyl group, which can then be reduced to the desired chiral fluoroalcohol.

The choice of the fluorinating agent and catalyst system is crucial for achieving high stereoselectivity. numberanalytics.com Common electrophilic fluorinating agents include Selectfluor and NFSI. numberanalytics.com The development of chiral phase-transfer catalysts has also provided a new avenue for asymmetric fluorination. researchgate.net

Chiral Auxiliary-Mediated Fluorination Reactions

Chiral auxiliaries are powerful tools for controlling stereochemistry in a wide range of chemical transformations, including fluorination. This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

A notable example is the use of fluorinated oxazolidines (FOX) as chiral auxiliaries for the diastereoselective fluorination of amide enolates. cyu.frresearchgate.net This method has been shown to provide excellent diastereoselectivities (>98% de) in the electrophilic fluorination of amide enolates using NFSI. researchgate.net Following the fluorination step, the chiral auxiliary can be cleaved to afford highly valuable enantiopure α-fluorocarboxylic acids and β-fluoroalcohols. researchgate.net While this specific methodology is demonstrated for α-fluorination, the principle of using a chiral auxiliary to control the stereochemistry of fluorination is broadly applicable. researchgate.netwikipedia.org For the synthesis of this compound, a suitable substrate bearing a chiral auxiliary could be designed to undergo diastereoselective fluorination, followed by removal of the auxiliary and subsequent functional group manipulations.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers an attractive and sustainable alternative to traditional chemical synthesis, often providing high enantioselectivity under mild reaction conditions. cambridge.orguni-graz.at Enzymes, as natural catalysts, are particularly well-suited for the production of chiral molecules. acs.org

Chemoenzymatic Pathways to Chiral Fluoroalcohols

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic reactions to create efficient and selective synthetic routes. researchgate.netnih.gov This approach can be particularly useful for the synthesis of complex molecules like chiral fluoroalcohols.

One chemoenzymatic strategy involves the enzymatic reduction of a fluorinated ketone precursor. For example, a study on the preparation of chiral alcohols bearing a heteroaromatic ring demonstrated the successful reduction of α-halogenated acyl moieties using alcohol dehydrogenase from Lactobacillus kefir, achieving high enantiomeric excess (95–>99% ee) and yields. researchgate.net Applying this principle to the synthesis of this compound would involve the chemical synthesis of 1-fluoro-2-octanone, followed by an enantioselective enzymatic reduction to the desired (R)-alcohol. Ketoreductases (KREDs) are a class of enzymes that have been extensively studied and engineered for the enantioselective reduction of ketones to chiral alcohols. scielo.brdntb.gov.ua

Another chemoenzymatic approach could involve the fluorination of a polyketide backbone. Research has shown the possibility of chemoenzymatically establishing a methyl-fluoro-carbonyl unit in a macrolactone structure. nih.gov While a different molecular class, this demonstrates the potential of combining chemical synthesis of fluorinated building blocks with enzymatic assembly lines.

Enzyme-Catalyzed Kinetic Resolution of Racemic Precursors

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In an enzyme-catalyzed kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic substrate, leaving the other enantiomer unreacted and thus enriched. researchgate.netunipd.itnih.gov This technique is particularly effective for the preparation of chiral alcohols. researchgate.net

Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. researchgate.netresearchgate.net For the synthesis of this compound, a racemic mixture of 1-fluoro-2-octanol could be subjected to kinetic resolution using a lipase (B570770) such as Candida antarctica lipase B (CALB). researchgate.netresearchgate.net In a typical procedure, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase. The enzyme would preferentially acylate one enantiomer, for example, the (S)-enantiomer, leaving the desired this compound unreacted. The resulting mixture of the (R)-alcohol and the (S)-acetate can then be separated. This method has been successfully applied to a wide range of aliphatic secondary alcohols, often yielding both the unreacted alcohol and the acylated product with high enantiomeric excess (>99% ee). researchgate.net

Phosphotriesterase (PTE) is another enzyme that has been used for the kinetic resolution of chiral precursors, demonstrating high stereoselectivity. nih.gov While the substrates are different, the principle of using an enzyme to selectively transform one enantiomer in a racemic mixture is a powerful and general strategy for accessing enantiopure compounds. nih.govnih.gov The continuous biocatalytic synthesis of (R)-2-octanol has also been demonstrated in an enzyme membrane reactor, showcasing the potential for scalable and efficient enzymatic processes. rsc.org

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformation has emerged as a powerful and environmentally friendly tool for producing chiral chemicals. nih.govresearchgate.net This method utilizes intact microbial cells, which contain the necessary enzymes and cofactors for specific reactions, eliminating the need for costly enzyme purification and external cofactor addition. researchgate.net The use of whole cells offers advantages such as increased enzyme stability and the potential for cofactor regeneration within the cellular environment. researchgate.net

In the context of producing this compound, whole-cell biotransformations primarily involve the stereoselective reduction of a corresponding ketone precursor, 1-fluoro-2-octanone. Microorganisms, particularly yeasts and bacteria, are known to possess a variety of reductases that can catalyze the conversion of ketones to alcohols with high enantioselectivity. mdpi.com For instance, Acetobacter pasteurianus has been successfully used for the anti-Prelog reduction of 2-octanone (B155638) to (R)-2-octanol with high enantiomeric excess, demonstrating the potential of whole-cell systems for producing the desired (R)-enantiomer of analogous fluorinated compounds. mdpi.comresearchgate.net

The efficiency and stereoselectivity of these biotransformations can be influenced by various factors, including the choice of microorganism, substrate concentration, and reaction conditions such as temperature and pH. researchgate.net Research has shown that the enantioselectivity of microbial reductions can be dependent on the specific strain used, with different microorganisms capable of producing either the (R) or (S) enantiomer of a target alcohol. mdpi.comscielo.br

Table 1: Examples of Whole-Cell Biotransformations for the Production of Chiral Alcohols

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Acetobacter pasteurianus GIM1.158 | 2-Octanone | (R)-2-Octanol | >99% | mdpi.com |

| Saccharomyces cerevisiae | 2-Substituted Cinnamyl Alcohols | 2-Substituted Alcohols | - | mdpi.com |

| Pichia citrinum | 1-(4-methoxyphenyl)-ethanone | (R)-1-(4-methoxyphenyl)-ethanol | 69% | mdpi.com |

| Aspergillus sclerotiorum (immobilized) | 1-(4-methoxyphenyl)-ethanone | (S)-1-(4-methoxyphenyl)-ethanol | >99% | mdpi.com |

Immobilized Enzyme Systems for Catalytic Conversion

Immobilizing enzymes on solid supports offers several advantages over using free enzymes in solution, including enhanced stability, ease of separation from the reaction mixture, and the potential for continuous operation in packed-bed reactors. mdpi.comgoogle.comresearchgate.net This methodology is particularly relevant for the synthesis of this compound, often through the kinetic resolution of a racemic mixture of 1-fluoro-2-octanol. mdpi.com

Lipases are a class of enzymes frequently employed for the kinetic resolution of racemic alcohols. mdpi.commdpi.comnih.gov The principle of kinetic resolution relies on the differential rate of reaction of the two enantiomers with an acyl donor, catalyzed by the lipase. This results in the formation of an ester from one enantiomer, leaving the unreacted enantiomer in high enantiomeric purity. For instance, lipase B from Candida antarctica (CALB) has been widely used for the enantioselective acylation of secondary alcohols. mdpi.comnih.gov Studies on the kinetic resolution of 2-octanol (B43104) have shown that immobilized CALB can achieve high enantiomeric excess for the remaining alcohol. mdpi.com

The choice of support material, immobilization technique, and reaction solvent can significantly impact the activity and enantioselectivity of the immobilized enzyme. mdpi.comgoogle.com Porous materials, including fluoropolymers, have been investigated as supports for enzyme immobilization, offering high resistance to solvents, acids, and bases. google.com

Table 2: Immobilized Enzyme Systems for Kinetic Resolution of Secondary Alcohols

| Enzyme | Support | Reaction | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Sol-gel matrix | Enantioselective acylation of 2-octanol | (R)-2-Octanol | 91-95% | mdpi.com |

| Candida rugosa Lipase (CRL) | Amberlite XAD7 | Hydrolysis of racemic Naproxen methyl ester | (S)-Naproxen | - | mdpi.com |

| Novozym 435 (Candida antarctica lipase B) | - | Transesterification of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol | Enantiomerically pure fluorinated propargyl alcohols | >84% | researchgate.net |

Chiral Pool and Ligand-Based Synthetic Approaches

Derivatization from Naturally Occurring Chiral Precursors

The chiral pool synthesis strategy utilizes readily available, enantiomerically pure natural products as starting materials. This approach is advantageous as the chirality is already present in the starting material, often circumventing the need for a separate resolution or asymmetric synthesis step. For the synthesis of this compound, a suitable chiral precursor would possess the required (R)-stereochemistry at the carbon atom that will become C2 in the final product.

While direct examples of synthesizing this compound from a specific natural precursor are not prevalent in the provided search results, the general principle can be applied. For instance, chiral building blocks derived from natural sources like tartrates have been used to synthesize chiral ligands for asymmetric reactions. acs.org The synthesis of fluorinated compounds often involves the use of fluorinated building blocks, which can be derived from chiral precursors. psu.edu

Asymmetric Catalysis for Carbon-Fluorine Bond Formation

The direct and stereoselective formation of a carbon-fluorine (C-F) bond represents a significant challenge in organic synthesis due to the high electronegativity of fluorine and the stability of the C-F bond. nih.govresearchgate.net However, recent advancements in asymmetric catalysis have provided powerful tools for the enantioselective introduction of fluorine into organic molecules. researchgate.netnih.gov

This can be achieved through various strategies, including the use of chiral catalysts in combination with an electrophilic or nucleophilic fluorine source. researchgate.netnih.gov For the synthesis of this compound, an asymmetric fluorination of a suitable precursor, such as an enolate or an alkene, could be employed. Chiral metal complexes and organocatalysts have been developed to catalyze such transformations with high enantioselectivity. psu.eduresearchgate.net The development of electrophilic fluorinating reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has been a milestone in this field. nih.gov

Ligand-Promoted Stereocontrol in Synthetic Pathways

In transition-metal-catalyzed asymmetric synthesis, the chiral ligand bound to the metal center plays a crucial role in determining the stereochemical outcome of the reaction. acs.orgdiva-portal.org By carefully designing and selecting chiral ligands, chemists can effectively control the enantioselectivity of a wide range of transformations, including those relevant to the synthesis of this compound.

For example, in the asymmetric hydrogenation of a ketone precursor to this compound, a chiral phosphine ligand coordinated to a rhodium or iridium catalyst can create a chiral environment around the metal center, leading to the preferential formation of the (R)-alcohol. acs.orgdiva-portal.org The structure of the ligand, including its steric and electronic properties, directly influences the enantioselectivity of the reaction. acs.orgdiva-portal.org Fluorous ligands, which contain perfluoroalkyl chains, have also been developed and tested in asymmetric catalysis. researchgate.net

Table 3: Examples of Ligand-Promoted Asymmetric Reactions

| Catalyst/Ligand System | Reaction Type | Substrate | Product Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rhodium(I) complexes with chiral 1,4-diphenylphosphines | Asymmetric hydrogenation | β-substituted enamides | 94->99% | acs.org |

| Ir-N,P complexes | Asymmetric hydrogenation | Fluoroalkenes | High | diva-portal.org |

| Copper complexes with fluorous diamine ligands | Cyclopropanation | Styrene | up to 47% | researchgate.net |

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms of the synthetic transformations leading to this compound is crucial for optimizing reaction conditions and improving catalyst design. Mechanistic studies can involve a combination of experimental techniques and computational modeling.

In biocatalytic systems, mechanistic studies often focus on understanding the enzyme's active site and how it interacts with the substrate to achieve high stereoselectivity. For example, in the lipase-catalyzed kinetic resolution of 1-fluoro-2-octanol, understanding the binding of the two enantiomers in the enzyme's active site can explain the observed enantiopreference. nih.govnih.gov Computational modeling, such as molecular docking and molecular dynamics simulations, can provide insights into the enzyme-substrate interactions. rsc.orgrsc.org

For transition-metal-catalyzed reactions, mechanistic investigations aim to elucidate the catalytic cycle, including the structures of key intermediates and transition states. diva-portal.orgnih.gov For instance, in the asymmetric hydrogenation of 1-fluoro-2-octanone, density functional theory (DFT) calculations can be used to model the reaction pathway and identify the stereodetermining step. diva-portal.org These studies help in understanding how the chiral ligand transfers its stereochemical information to the product.

Elucidation of Reaction Pathways and Stereochemical Control

The precise control of stereochemistry is the cornerstone of synthesizing optically active molecules. york.ac.uknumberanalytics.com For this compound, several pathways have been explored that offer control over the chiral center.

Stereospecific Ring-Opening of Chiral Epoxides

A primary and highly effective route to chiral fluorohydrins is the ring-opening of an enantiopure epoxide. masterorganicchemistry.com The reaction proceeds via a nucleophilic attack by a fluoride ion. To obtain this compound, the starting material would be the corresponding (S)-1,2-epoxyoctane. The reaction mechanism is a backside attack (SN2), which results in an inversion of configuration at the carbon atom undergoing substitution. acs.orglibretexts.org

The choice of fluorinating agent is critical. Reagents such as hydrogen fluoride-pyridine complex (Olah's reagent) or tetra-n-butylammonium fluoride (TBAF) are common, but reagents like boron trifluoride etherate (BF3·OEt2) and tetrafluoroboric acid (HBF4·OEt2) are also effective. acs.orgresearchgate.net For example, the reaction of optically active 1,2-epoxyalkanes with aluminum trifluoride and a hydrogen fluoride salt has been shown to produce the corresponding fluorohydrin. Specifically, the reaction with (R)-(+)-1,2-epoxyoctane yields (S)-(-)-2-fluorooctanol, confirming the inversion of stereochemistry. mrs-j.org Therefore, starting with (S)-1,2-epoxyoctane is necessary for the synthesis of the (R)-alcohol. The stereochemical outcome is directly dictated by the chirality of the starting epoxide, making this a stereospecific rather than a stereoselective process.

Asymmetric Reduction of 1-Fluoro-2-octanone

An alternative pathway involves the asymmetric reduction of the prochiral ketone, 1-fluoro-2-octanone. numberanalytics.com This method relies on a chiral reducing agent or a catalyst to stereoselectively deliver a hydride to one face of the carbonyl group. york.ac.ukajchem-b.com

Research has shown that the reduction of 1-fluoro-2-octanone using (-)-B-isopinocampheyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane) or (-)-diisopinocampheylchloroborane [(-)-DIP-Chloride] can yield 1-fluoro-2-octanol. lookchem.com The use of (-)-DIP-Chloride resulted in the formation of this compound, albeit with a moderate enantiomeric excess (ee) of 40%. lookchem.com The stereochemical control in this reaction is governed by the steric hindrance of the chiral reagent, which preferentially attacks one of the two enantiotopic faces of the prochiral ketone.

Table 1: Comparison of Asymmetric Reduction of Fluorinated Ketones with (-)-DIP-Chloride

| Substrate | Product Configuration | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|

| 1-Fluoro-2-octanone | R | 40 | lookchem.com |

| 1,1-Difluoro-2-octanone | S | 32 | lookchem.com |

| 1,1,1-Trifluoro-2-octanone | S | 91 | lookchem.com |

Enzymatic Kinetic Resolution

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. conicet.gov.ar This method can be applied to a racemic mixture of (±)-1-fluoro-2-octanol. The process utilizes an enzyme, typically a lipase, that selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. google.commdpi.com

For instance, in a lipase-catalyzed acylation of racemic 1-fluoro-2-octanol with an acyl donor like vinyl acetate, the enzyme would preferentially esterify the (S)-enantiomer. As the reaction progresses, the (S)-ester is formed, leaving the unreacted this compound in high enantiomeric purity. The reaction can be stopped at approximately 50% conversion to maximize the yield and ee of the desired (R)-alcohol. Halohydrin dehalogenases have also been employed for the kinetic resolution of epoxides, providing access to enantiopure β-substituted alcohols. rug.nlirb.hracs.org

Kinetic and Thermodynamic Analysis of Stereoselective Steps

A deeper understanding of the reaction dynamics and energy landscapes is crucial for optimizing stereoselective syntheses. While specific experimental data for this compound is limited, analysis of analogous systems provides valuable insights.

Kinetic Analysis

In stereoselective reactions, the difference in the activation energies for the pathways leading to the different stereoisomers determines the product ratio.

For the ring-opening of epoxides with Lewis acids like BF3·OEt2, computational studies using Density Functional Theory (DFT) suggest that the initial ring-opening is the rate-determining step. researchgate.netsci-hub.se The reaction can proceed through a transition state where the C-O bond breaking is coupled with fluorine transfer, leading to a fluorohydrin with retention of configuration (syn-product) as the kinetic product. researchgate.net This syn-product can then equilibrate to the more stable anti-product over time. researchgate.net

In enzymatic kinetic resolutions , the key kinetic parameter is the enantiomeric ratio (E-value). The E-value is the ratio of the specificity constants for the two enantiomers (E = (kcat/KM)fast / (kcat/KM)slow) and quantifies the enzyme's ability to discriminate between them. A high E-value is essential for an efficient resolution. For practical purposes, E-values above 20 are considered useful, while values over 100 are excellent. rug.nl

Table 2: Enantiomeric Ratios (E-values) in Kinetic Resolutions of Analogous Compounds

| Enzyme | Substrate | Resolution Type | E-value | Reference |

|---|---|---|---|---|

| Halohydrin dehalogenase (HheC-W249P) | 4-Trifluoromethylstyrene oxide | Azidolysis | >200 | irb.hr |

| Candida antarctica Lipase B (CaLB) | 2-Octanol | Acylation | 112 | mdpi.com |

| Lipase from Pseudomonas sp. | Ibuprofen | Esterification | 480 | conicet.gov.ar |

As shown in the table, enzymes can exhibit very high enantioselectivity in reactions involving chiral alcohols and epoxides, making this a kinetically favorable method for obtaining high-purity enantiomers.

Thermodynamic Analysis

Thermodynamic analysis considers the relative stability of reactants, intermediates, transition states, and products. The stereochemical outcome of a reaction can be under either kinetic or thermodynamic control.

In the Lewis acid-mediated epoxide ring-opening , the initially formed product may be the less stable syn-fluorohydrin (kinetic control), which is formed faster. researchgate.net If the reaction conditions allow for reversibility, this can isomerize to the more stable anti-fluorohydrin (thermodynamic control). researchgate.net

High Resolution Spectroscopic and Chiroptical Characterization in Academic Research

Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds. For chiral molecules such as (R)-(+)-1-Fluoro-2-octanol, specific NMR methods are employed to not only confirm the molecular structure but also to probe its stereochemistry.

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 2-octanol (B43104), the proton attached to the carbon bearing the hydroxyl group (C2) typically appears as a multiplet around 3.80 ppm. chemicalbook.com The methyl protons at C1 and the terminal methyl protons of the hexyl chain (C8) also show distinct signals. chemicalbook.com For 1-fluoro-2-octanol, the fluorine atom introduces additional complexity through H-F coupling. The protons on the fluorinated carbon (C1) and the adjacent chiral carbon (C2) will show characteristic splitting patterns that are crucial for structural confirmation.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on each carbon atom in the molecule. In 2-octanol, the carbon attached to the hydroxyl group (C2) resonates at a specific chemical shift. chemicalbook.com The introduction of a fluorine atom at the C1 position in 1-fluoro-2-octanol significantly influences the chemical shifts of C1 and C2 due to the strong electron-withdrawing nature of fluorine and through-bond C-F coupling. This allows for the clear identification of these carbon atoms.

¹⁹F NMR Spectroscopy : As ¹⁹F is a highly sensitive NMR-active nucleus with 100% natural abundance, ¹⁹F NMR is a powerful tool for studying fluorinated compounds. jove.comnih.gov It offers a large chemical shift range, making it very sensitive to the local electronic environment. nih.gov For this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift and coupling to adjacent protons (¹H-¹⁹F coupling) provide definitive evidence for the presence and location of the fluorine atom. This technique is also particularly useful for assessing purity. jove.comresearchgate.net

Table 1: Predicted and Experimental NMR Data for 2-Octanol Derivatives

| Nucleus | Compound | Position | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| ¹H | DL-2-Octanol | H-2 | ~3.80 | chemicalbook.com |

| ¹³C | DL-2-Octanol | C-2 | - | chemicalbook.com |

| ¹⁹F | This compound | F-1 | - | publish.csiro.auresearchgate.net |

To determine the enantiomeric excess (ee) of a chiral sample, NMR spectroscopy in the presence of a chiral solvating agent (CSA) is a widely used method. science.govresearchgate.net CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. science.govhebmu.edu.cn These complexes have slightly different magnetic environments, which can lead to the separation of NMR signals for the two enantiomers.

For this compound, adding a chiral solvating agent to the NMR sample can induce separate signals for the (R) and (S) enantiomers in the ¹H or ¹⁹F NMR spectra. The integration of these separated signals allows for the direct quantification of the enantiomeric ratio and thus the enantiomeric excess of the sample. Common CSAs for alcohols include chiral acids or other chiral molecules capable of forming hydrogen bonds. researchgate.nethebmu.edu.cn

Chiroptical Methods for Absolute Configuration Determination

Chiroptical spectroscopy involves the differential interaction of chiral substances with left and right circularly polarized light. These techniques are fundamental for determining the absolute configuration of a chiral molecule.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. vt.edu While 1-fluoro-2-octanol itself lacks a strong chromophore in the near-UV region, derivatization of the hydroxyl group with a chromophoric moiety can allow for the use of CD spectroscopy. The sign and intensity of the observed Cotton effect in the CD spectrum of the derivative can then be related to the absolute configuration at the stereocenter, often through empirical rules or comparison with quantum chemical calculations. core.ac.uk

Vibrational Circular Dichroism (VCD) Spectroscopy for Stereochemical Research

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared radiation by a chiral molecule. VCD provides stereochemical information about the entire molecule, as it probes the chirality of its vibrational modes. researchgate.net

For this compound, a VCD spectrum would consist of positive and negative bands corresponding to its various molecular vibrations. The experimental VCD spectrum can be compared with a spectrum predicted by quantum chemical calculations for a molecule of a known absolute configuration (e.g., the R configuration). A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the analyte without the need for crystallization or derivatization. researchgate.net

Mass Spectrometry for Structural Elucidation of Complex Derivatives

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of organic compounds, providing critical information about molecular weight and elemental composition. In the context of this compound, mass spectrometry is particularly vital for characterizing its complex derivatives, which are often synthesized to explore new materials or biologically active molecules. High-resolution mass spectrometry (HRMS) is frequently employed to confirm the successful synthesis of these derivatives by providing highly accurate mass measurements. mdpi.comrfi.ac.uk

The analysis of alcohols by mass spectrometry can sometimes be challenging due to the molecular ion peak being small or absent. libretexts.org To overcome this, this compound is often converted into a more complex derivative prior to analysis. Chemical derivatization can enhance analyte detection, improve quantification, and facilitate structural elucidation. jfda-online.com For instance, the hydroxyl group can be converted into an ether or ester. This process not only aids in the analysis but is also a common strategy in the synthesis of functional molecules. An example includes the synthesis of chiral liquid crystals where (S)-2-octanol, the enantiomer of the chiral center in this compound's precursor, is reacted to form an ether linkage in a larger π-conjugated system. mdpi.com

When subjected to mass spectrometry, particularly with electron impact (EI) ionization, derivatives of this compound undergo predictable fragmentation patterns that help confirm their structure. The two primary fragmentation pathways for alcohols and their ether derivatives are alpha-cleavage and dehydration (or loss of an alcohol molecule for ethers). libretexts.org

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. For a derivative of this compound, this can result in several characteristic fragments.

Dehydration: The elimination of a water molecule is a common fragmentation pathway for alcohols, leading to a peak at M-18 (where M is the molecular mass). libretexts.org

The presence of the fluorine atom introduces a unique signature in the mass spectrum. Fluorine is monoisotopic, but its high electronegativity influences fragmentation pathways, often directing cleavage patterns and stabilizing certain fragment ions.

A hypothetical example for the structural elucidation of a complex derivative, such as an acetylated version of this compound, would involve monitoring for the molecular ion peak and key fragment ions. High-resolution mass spectrometry would be used to confirm the elemental formula of the parent ion and its fragments with high precision.

| Fragmentation Process | Fragment Ion Structure | Predicted m/z (Mass-to-Charge Ratio) | Significance |

|---|---|---|---|

| Molecular Ion | [C₁₀H₁₉FO₂]⁺˙ | 190.14 | Confirms the molecular weight of the derivative. |

| Loss of Acetoxy Radical | [CH₂(F)CH(C₆H₁₃)]⁺ | 131.12 | Cleavage of the C-O ester bond. |

| Loss of Acetic Acid (McLafferty-type Rearrangement) | [C₈H₁₅F]⁺˙ | 130.12 | Characteristic rearrangement for esters, indicating the original alcohol structure. |

| Alpha-Cleavage (Loss of Hexyl Radical) | [CH₂(F)CH(OOCCH₃)]⁺ | 105.04 | Cleavage of the C-C bond adjacent to the oxygen-bearing carbon, confirms the position of the ester group. |

| Acetyl Cation | [CH₃CO]⁺ | 43.02 | Characteristic fragment indicating an acetate ester. |

In research focused on creating advanced materials, such as chiral liquid crystals, derivatives of related chiral alcohols like (S)-2-octanol are synthesized and rigorously characterized. mdpi.com For example, the synthesis of 5-Octyl-5”-{3-fluoro-4-[(R)-2-octyloxy]phenyl}-2,2':5',2”-terthiophene involves coupling a fluorinated phenyl ether, derived from (S)-2-octanol, with other aromatic units. mdpi.com The structural confirmation of such a complex molecule relies heavily on HRMS to verify its exact mass and, therefore, its elemental composition, alongside NMR spectroscopy. mdpi.com

Tandem mass spectrometry (MS/MS) further enhances structural elucidation by allowing for the isolation of a specific parent ion and its subsequent fragmentation. This process generates a detailed fragmentation tree that can be used to piece together the molecule's structure, confirm connectivity, and distinguish between isomers. For chiral molecules like derivatives of this compound, specialized MS techniques can even be used to assess enantiomeric purity, often after forming diastereomeric complexes with a chiral selector. msstate.eduresearchgate.net

Theoretical and Computational Chemistry of R + 1 Fluoro 2 Octanol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactive nature of (R)-(+)-1-Fluoro-2-octanol. These methods provide a foundational understanding of the molecule's behavior at the atomic level.

The stereochemistry of this compound, centered at the C2 carbon, is a critical determinant of its chemical reactivity. DFT studies are a powerful tool for investigating the stereoselectivity of reactions involving this chiral center. By calculating the energies of transition states for different reaction pathways, researchers can predict which stereoisomeric product is more likely to form. For instance, in reactions such as esterification or etherification at the hydroxyl group, the chiral environment influences the approach of reagents.

DFT models can compute the activation energies (ΔG‡) for the formation of diastereomeric transition states. A lower activation energy for one pathway over another suggests a higher reaction rate and, consequently, the preferential formation of one diastereomer. These calculations often employ hybrid functionals like B3LYP with extensive basis sets to accurately capture both steric and electronic effects that govern stereoselectivity. While specific DFT studies on the stereoselectivity of this compound are not extensively published, the methodology is well-established for analogous systems. researchgate.netacs.org For example, a hypothetical DFT analysis of an enzymatic resolution could yield the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Kinetic Resolution Reaction

| Reacting Enantiomer | Transition State | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| This compound | TS-R | 15.2 | Faster Reaction |

| (S)-(-)-1-Fluoro-2-octanol | TS-S | 18.5 | Slower Reaction |

This compound possesses significant conformational flexibility due to the rotation around several single bonds. guidechem.com Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers between them. scholaris.ca This is crucial as the biological and chemical properties of the molecule can be dependent on its preferred three-dimensional shape.

Table 2: Example of Calculated Relative Energies for Key Conformers of this compound

| Conformer (by F-C1-C2-O dihedral) | Dihedral Angle (°) | Relative Energy (kcal/mol) | Intramolecular H-bond (F···HO) |

| anti-periplanar | 180 | 1.2 | No |

| syn-clinal (gauche+) | +60 | 0.0 | Yes |

| syn-clinal (gauche-) | -60 | 0.2 | Yes |

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules, including solvents and biological macromolecules, over time. These simulations model the atomic motions based on a force field, providing a view of how the molecule behaves in a condensed phase.

MD studies can reveal detailed information about intermolecular hydrogen bonding networks, where the hydroxyl group acts as both a donor and acceptor and the fluorine atom acts as a weak acceptor. mdpi.com In aqueous or mixed-solvent systems, MD simulations can predict properties like the octanol-water partition coefficient by simulating the free energy of transfer between phases. nih.gov Studies on mixtures of fluorinated and hydrogenated alcohols have shown that segregation effects can occur, driven by the unique properties of fluorinated chains. nih.gov Furthermore, the chirality of this compound can influence the organization of solvent molecules and the self-assembly of solutes at interfaces, a phenomenon observed with the parent compound, (R)-2-octanol. researchgate.netbeilstein-journals.org

Table 3: Summary of Key Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding | -OH with water, -OH, or other H-bond acceptors | Governs solubility and aggregation |

| van der Waals | Alkyl chain with nonpolar molecules | Contributes to lipophilicity and membrane partitioning |

| Dipole-Dipole | C-F and C-O bonds with polar molecules | Influences orientation and binding affinity |

| Chiral Recognition | Chiral center with other chiral molecules | Can lead to diastereomeric interactions and enantioselective recognition |

In Silico Modeling for Reaction Pathway Prediction and Optimization

Beyond static calculations, computational chemistry enables the dynamic modeling of chemical reactions to predict entire reaction pathways and optimize conditions. In silico modeling can be used to map out the sequence of elementary steps, including the identification of intermediates and transition states, for reactions such as synthesis, metabolism, or degradation of this compound. diva-portal.orgacs.org

These models can screen various catalysts or reagents computationally to predict which will be most effective, thereby reducing the need for extensive experimental screening. acs.org For example, predicting the metabolic fate of the compound could involve modeling its interaction with cytochrome P450 enzymes. The simulation would identify the most likely sites of oxidation and the corresponding energy barriers, offering a prediction of the primary metabolites. While specific pathway predictions for this molecule are not prominent in the literature, the approach is a cornerstone of modern chemical research. jst.go.jp

Table 4: Hypothetical In Silico Analysis of a Proposed Synthetic Step

| Reaction Step | Species | Role | Calculated Parameter | Value |

| 1 | Starting Material + Reagent | Reactants | - | - |

| 2 | Transition State 1 (TS1) | Rate-determining step | Activation Energy | 22 kcal/mol |

| 3 | Intermediate 1 | Transient species | Relative Energy | 5 kcal/mol |

| 4 | Transition State 2 (TS2) | Subsequent step | Activation Energy | 12 kcal/mol |

| 5 | Product | Final species | Reaction Energy | -15 kcal/mol |

Computational Prediction of Spectroscopic Properties (e.g., NMR, CD)

Computational methods are highly effective at predicting spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can accurately predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. royalsocietypublishing.org These predictions are sensitive to the molecule's conformation, and by averaging the calculated shifts over a Boltzmann-weighted population of low-energy conformers, one can achieve excellent agreement with experimental spectra. This is particularly useful for assigning complex spectra and confirming the regiochemistry of reactions.

Circular Dichroism (CD) spectroscopy is an essential technique for determining the absolute stereochemistry of chiral molecules. Time-dependent DFT (TD-DFT) can calculate the CD spectrum for a given enantiomer. By comparing the calculated spectrum of the (R)-enantiomer with the experimentally measured spectrum, the absolute configuration of the synthesized or isolated compound can be confirmed. A positive match provides strong evidence that the compound indeed has the (R) configuration. core.ac.uk

Table 5: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (on C2) | 3.85 | 3.82 |

| ¹³C (on C1) | 85.1 | 84.8 |

| ¹³C (on C2) | 72.4 | 72.1 |

| ¹⁹F (on C1) | -231.5 | -230.9 |

Table 6: Example of Computational vs. Experimental CD Spectral Data

| Technique | Result | Conclusion |

| Experimental CD | Positive Cotton effect at 210 nm | Sample is dextrorotatory |

| Calculated CD for (R)-enantiomer | Positive Cotton effect at 208 nm | Confirms (R) configuration |

| Calculated CD for (S)-enantiomer | Negative Cotton effect at 208 nm | Inconsistent with experiment |

Academic Applications and Research Trajectories of R + 1 Fluoro 2 Octanol and Its Derivatives

Role as a Chiral Building Block in Advanced Organic Synthesis

Chiral building blocks are fundamental components in the synthesis of complex, stereochemically defined molecules. cymitquimica.comcymitquimica.com (R)-(+)-1-Fluoro-2-octanol serves as such a building block, providing a scaffold with a predefined three-dimensional arrangement of atoms. vulcanchem.com This is particularly crucial in the development of pharmaceuticals and agrochemicals, where the biological activity of a compound is often dependent on its specific stereoisomer. The presence of the fluorine atom can significantly influence the molecule's reactivity and physical properties. vulcanchem.com

Synthesis of Stereodefined Fluorinated Analogs for Chemical Biology Research

The incorporation of fluorine into biologically active molecules is a widely used strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity. mdpi.comacs.org this compound is a key starting material for the synthesis of stereodefined fluorinated analogs of natural products and other bioactive compounds. For instance, it can be used to create fluorinated versions of flavonoids and chalcones, which are known for their diverse biological activities. mdpi.comresearchgate.net The synthesis of these analogs often involves the use of fluorinated precursor substrates in reactions like the Claisen-Schmidt condensation. mdpi.com

The process of creating these analogs can involve various synthetic strategies, including nucleophilic fluorination, where a hydroxyl group is replaced by a fluorine atom, often with an inversion of stereochemistry. nih.gov Reagents such as diethylaminosulfur trifluoride (DAST) are commonly employed for this purpose. nih.govacs.org The resulting fluorinated molecules can then be used to study biological processes and for the development of new therapeutic agents. mdpi.com

Table 1: Examples of Fluorinating Reagents in Organic Synthesis

| Reagent Name | Abbreviation | Common Application |

|---|---|---|

| Diethylaminosulfur trifluoride | DAST | Deoxofluorination of alcohols nih.govacs.org |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Electrophilic fluorination nih.govacs.org |

Preparation of Chiral Ligands and Catalysts for Asymmetric Reactions

Chiral ligands are organic molecules that can bind to a metal center to form a chiral catalyst. sigmaaldrich.com These catalysts are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. This compound can be utilized as a precursor for the synthesis of novel chiral ligands. The stereogenic center of the alcohol can be incorporated into the ligand structure, influencing the stereochemical outcome of the catalyzed reaction.

The development of new chiral ligands and catalysts is an ongoing area of research, with the aim of achieving high efficiency and enantioselectivity in a wide range of chemical transformations. sigmaaldrich.com For example, chiral ligands are crucial for the synthesis of enantioenriched tertiary alcohols and for stereoselective reactions such as the Henry reaction. su.se The use of this compound in this context allows for the creation of fluorinated ligands, which can exhibit unique catalytic properties.

Probes for Mechanistic Enzymatic Studies

The fluorine atom in this compound and its derivatives serves as a powerful tool for studying enzyme mechanisms and interactions. The unique properties of fluorine, such as its high electronegativity and the fact that the ¹⁹F nucleus is NMR-active, make it an ideal probe. acs.orgrsc.org

Investigation of Enzyme-Substrate Interactions in Fluorinated Systems

Fluorinated analogs of natural substrates, synthesized from starting materials like this compound, are used to probe the active sites of enzymes. rsc.org By replacing a hydrogen atom or a hydroxyl group with fluorine, researchers can study how this modification affects binding and catalysis. rsc.org These studies provide valuable insights into the enzyme-substrate interactions that govern biological processes. researchgate.net For example, fluorinated carbohydrates have been used to investigate the binding modes and kinetics of lectins and glycosidases. rsc.org The introduction of fluorine can alter the electronic environment and conformation of the substrate, allowing for a detailed analysis of the enzyme's specificity and mechanism. rsc.org

Use in Elucidating Biochemical Pathways Involving Fluorine Incorporation

While naturally occurring organofluorine compounds are rare, the study of how fluorine is incorporated into molecules by certain organisms is of significant interest. acs.org The fluorinase enzyme, for instance, catalyzes the formation of a carbon-fluorine bond. acs.org Synthetic fluorinated compounds derived from this compound can be used as mimics or inhibitors to study the enzymes involved in these pathways. By observing how these synthetic probes interact with the enzymes, researchers can gain a better understanding of the mechanisms of biological fluorination.

Development of Fluorinated Probes for Spectroscopic Research (e.g., ¹⁹F NMR Probes)

The favorable nuclear magnetic resonance (NMR) properties of the ¹⁹F nucleus, including its 100% natural abundance and high sensitivity, make it an excellent choice for spectroscopic probes. nih.govwikipedia.org

Fluorinated molecules, including derivatives of this compound, are designed as ¹⁹F NMR probes to study biological systems. cfplus.czbeilstein-journals.org These probes can provide information about their local environment, such as pH, metal ion concentration, and enzyme activity. nih.gov The chemical shift of the ¹⁹F nucleus is highly sensitive to its surroundings, allowing for the detection of subtle changes in the probe's environment. nih.govwikipedia.org For example, ¹⁹F NMR probes have been developed to monitor protein-ligand interactions and to analyze the structure of macromolecules. beilstein-journals.org The design of these probes often involves incorporating a fluorinated moiety into a larger molecule that can interact with the target of interest. cfplus.czmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Diethylaminosulfur trifluoride |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) |

Contribution to the Understanding of Fluorine's Stereoelectronic Effects in Molecular Systems

This compound, as a chiral β-fluoroalcohol, serves as an important model compound for investigating the profound influence of fluorine on molecular conformation and stability. The study of this and related molecules has significantly advanced the understanding of stereoelectronic effects, which arise from the unique properties of the fluorine atom, including its high electronegativity and the nature of the carbon-fluorine (C-F) bond. swarthmore.edunih.gov These effects are not governed by classical steric hindrance but rather by the spatial arrangement of molecular orbitals.

The conformational preferences of molecules like this compound are primarily dictated by a phenomenon known as the gauche effect . ufla.brwikipedia.org This effect describes the energetic preference for a conformation where the fluorine atom and the vicinal (adjacent) electronegative group—in this case, the hydroxyl (-OH) group—are positioned gauche (at a dihedral angle of approximately 60°) to each other, rather than the anti conformation (180°) which would be favored based on minimizing steric repulsion and dipole-dipole repulsion. wikipedia.org

The Hyperconjugation Model

The most widely accepted explanation for the gauche effect is hyperconjugation. wikipedia.org This stabilizing interaction involves the delocalization of electron density from a filled bonding orbital (a σ orbital) into an adjacent empty or partially filled anti-bonding orbital (a σ* orbital). In the case of a 1-fluoro-2-alcohol moiety, the key stabilizing interaction occurs between the σ orbital of a carbon-hydrogen (C-H) bond and the low-energy σ* anti-bonding orbital of the adjacent C-F bond. swarthmore.eduwikipedia.org

This σC-H → σC-F interaction is maximized when the respective bonds are anti-periplanar, a geometric arrangement that is achieved precisely in the gauche conformation of the F-C-C-O backbone. swarthmore.eduwikipedia.org The high electronegativity of fluorine makes the C-F bond's σ orbital a particularly good electron acceptor, strengthening this stabilizing effect. springernature.com While electrostatic repulsion between the polar C-F and C-O bonds would favor an anti arrangement, the energy gained from hyperconjugation is significant enough to overcome these repulsive forces, making the gauche conformer the global energy minimum. nih.govufla.br

Research on analogous systems like 2-fluoroethanol (B46154) has been fundamental to elucidating these principles, which are directly applicable to this compound. psu.edutandfonline.com

| Donor Orbital (Filled) | Acceptor Orbital (Empty) | Conformation Required | Stabilizing Effect |

|---|---|---|---|

| σC–H | σC–F | Gauche | Primary stabilization driving the gauche effect. wikipedia.org |

| σC–H | σC–O | Gauche | Secondary stabilization, less pronounced than with C-F. beilstein-journals.org |

| nO (Oxygen lone pair) | σ*C–C | Varies | Contributes to overall conformational preference. tandfonline.com |

Research Findings from Analogous Systems

While specific conformational analysis data for this compound is not widely published, extensive theoretical and spectroscopic studies on smaller, related molecules provide quantitative insight into the strength of the gauche effect. These findings underscore the predictable conformational control exerted by the fluorine atom. For instance, in 1,2-difluoroethane, the gauche conformer is more stable than the anti conformer, a classic example of this effect. wikipedia.orgpsu.edu In 2-fluoroethanol, a similar preference is observed, sometimes augmented by a weak intramolecular hydrogen bond between the hydroxyl proton and the fluorine atom (O-H···F). psu.edu

The presence of the chiral center and the n-hexyl chain in this compound adds further complexity, influencing the rotational barriers and the population of different gauche rotamers. However, the fundamental principle remains: the F-C2-C1-OH dihedral angle will preferentially adopt a gauche arrangement due to the dominant hyperconjugative stabilization. This predictable conformational bias is a critical concept in the rational design of molecules where a specific three-dimensional structure is required for biological activity or material properties.

| Compound | ΔE (kcal/mol) | Favored Conformer | Primary Rationale |

|---|---|---|---|

| 1,2-Difluoroethane | ~0.5 - 1.0 | Gauche | Strong σC–H → σ*C–F hyperconjugation. psu.edu |

| 2-Fluoroethanol | ~0.7 - 1.5 | Gauche | Hyperconjugation and potential for weak intramolecular H-bonding. psu.edu |

| 1,2-Dichloroethane | -1.2 | Anti | Steric and electrostatic repulsion dominate over weaker hyperconjugation. researchgate.net |

By serving as a clear, real-world example of these principles, this compound and its derivatives are invaluable tools in chemical education and research, helping to build a deeper, more intuitive understanding of fluorine's powerful and often counter-intuitive stereoelectronic effects in molecular systems.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes to Chiral Fluoroalcohols

The development of environmentally benign and efficient methods for the synthesis of chiral fluoroalcohols like (R)-(+)-1-Fluoro-2-octanol is a paramount objective. Future research will likely pivot towards biocatalysis and chemoenzymatic strategies to overcome the limitations of traditional chemical methods, which often rely on hazardous reagents and harsh conditions.

One of the most promising approaches is the use of lipase-catalyzed kinetic resolution . Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. This method is advantageous due to its high enantioselectivity and mild reaction conditions. For instance, a racemic mixture of 1-fluoro-2-octanol could be resolved using a lipase (B570770) such as Candida antarctica lipase B (CALB) in the presence of an acyl donor. The lipase would selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric purity. The efficiency of such a resolution is often quantified by the enantiomeric ratio (E), with higher values indicating better separation. Research in this area will focus on optimizing reaction parameters such as the choice of lipase, solvent, acyl donor, and temperature to maximize both the yield and enantiomeric excess of this compound. researchgate.netjocpr.com The development of immobilized lipases is also a key area, as it allows for easier catalyst recovery and reuse, enhancing the sustainability of the process. researchgate.net

Another burgeoning area is the use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the corresponding fluoroketone, 1-fluoro-2-octanone. nih.gov ADHs are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. By selecting an appropriate ADH with a specific stereopreference (either Prelog or anti-Prelog), it is possible to reduce the prochiral ketone to the desired (R)-alcohol with high enantioselectivity. nih.govjiangnan.edu.cnsemanticscholar.org The key to this approach is the identification or engineering of an ADH that is not only highly stereoselective but also tolerant to the fluorinated substrate and the reaction conditions. The use of whole-cell biocatalysts, which can regenerate the necessary cofactors (like NADH or NADPH) in situ, presents a cost-effective and sustainable option. nih.gov

Future research will likely involve screening for novel ADHs from diverse microbial sources and employing protein engineering techniques to enhance their activity, stability, and stereoselectivity towards fluorinated ketones. The table below illustrates the potential of different biocatalytic approaches for the synthesis of this compound.

| Method | Enzyme Type | Starting Material | Key Advantages |

| Kinetic Resolution | Lipase (e.g., CALB) | Racemic 1-fluoro-2-octanol | High enantioselectivity, mild conditions, potential for catalyst recycling. researchgate.netjocpr.com |

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | 1-fluoro-2-octanone | High theoretical yield (100%), high enantioselectivity, potential for in situ cofactor regeneration. nih.govjiangnan.edu.cn |

Exploration of New Catalytic Applications and Methodologies

The unique structural features of this compound make it an attractive candidate for use as a chiral auxiliary or ligand in asymmetric catalysis. The presence of the fluorine atom can influence the electronic properties and conformational preferences of the molecule, which in turn can impact the stereochemical outcome of a catalyzed reaction.

As a chiral auxiliary , this compound can be temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner. nih.govwikipedia.org After the desired stereocenter is created, the auxiliary can be cleaved and recovered. The fluorine atom in the auxiliary can exert stereoelectronic effects that may enhance the diastereoselectivity of the reaction compared to non-fluorinated analogues. Future research could explore the application of this compound as a chiral auxiliary in a variety of reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations.

Furthermore, this compound can serve as a precursor for the synthesis of novel chiral ligands for transition metal catalysis. The hydroxyl group provides a convenient handle for further functionalization, allowing for the incorporation of coordinating groups such as phosphines, amines, or N-heterocyclic carbenes. The fluorine atom, being in close proximity to the stereogenic center, could play a crucial role in creating a specific chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The development of new chiral ligands derived from this compound represents a promising avenue for the discovery of new and more efficient asymmetric catalysts.

Advanced Computational Modeling for Fluorine Chemistry and Stereoselectivity

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of molecules, and it is poised to play a significant role in advancing the chemistry of this compound. Density Functional Theory (DFT) calculations, for example, can be employed to investigate the conformational preferences of this chiral fluoroalcohol. researchgate.net A key area of investigation would be the fluorine gauche effect , where the preference for a gauche conformation around the C-C bond bearing the fluorine atom and the hydroxyl group can be computationally modeled. rsc.org This stereoelectronic interaction can significantly influence the molecule's shape and reactivity, and understanding it is crucial for designing its applications in catalysis and materials science.

Computational models can also be used to predict the stereochemical outcome of synthetic routes to this compound. For instance, in an ADH-catalyzed reduction of 1-fluoro-2-octanone, molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can be used to model the binding of the substrate in the enzyme's active site and to calculate the energy barriers for the formation of the (R) and (S) enantiomers. dntb.gov.ua This information can guide the selection of the optimal enzyme or inform protein engineering efforts to enhance stereoselectivity.

The following table summarizes the potential applications of computational modeling in the study of this compound:

| Computational Method | Application Area | Predicted Properties |

| Density Functional Theory (DFT) | Conformational Analysis | Stable conformers, rotational energy barriers, influence of the fluorine gauche effect. researchgate.netrsc.org |

| Molecular Docking | Biocatalysis | Binding modes of substrates in enzyme active sites, prediction of enzyme-substrate interactions. |

| QM/MM Simulations | Reaction Stereoselectivity | Transition state energies for the formation of different stereoisomers, rationalization of enantioselectivity. dntb.gov.ua |

Integration into Supramolecular and Materials Science Research

The incorporation of fluorine atoms into organic molecules is known to have a profound impact on their self-assembly behavior and the properties of the resulting materials. This is due to the unique properties of fluorine, such as its high electronegativity, hydrophobicity, and the ability to form specific non-covalent interactions. This compound, with its combination of chirality and fluorination, is a promising building block for the creation of novel supramolecular structures and functional materials.

A significant area of exploration is the use of this compound and its derivatives in the design of chiral liquid crystals . Research has already shown that liquid crystals derived from optically active 2-fluoro-octanol exhibit interesting mesomorphic properties. tandfonline.com Depending on the molecular structure, these compounds can form chiral smectic C or smectic A phases. The fluorine atom can influence the intermolecular interactions and packing of the molecules, leading to the formation of specific liquid crystalline phases with desirable properties for applications in displays and optical devices. Future work will involve the synthesis of new derivatives of this compound with different molecular architectures to tune their liquid crystalline behavior and explore their potential in advanced materials.

In the realm of supramolecular chemistry , the fluorinated and chiral nature of this compound can be exploited to direct the self-assembly of complex architectures. rsc.orgnih.goveurekalert.org The fluorinated alkyl chain can drive the formation of fluorous domains, leading to phase-segregated nanostructures in solution or in the solid state. The chirality of the molecule can be transferred to the supramolecular level, resulting in the formation of helical or other chiral aggregates. nih.govrsc.org These chiral supramolecular assemblies could find applications in areas such as chiral recognition, asymmetric catalysis, and chiroptical materials. The ability to program the self-assembly of molecules like this compound opens up exciting possibilities for the bottom-up fabrication of functional nanomaterials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-(+)-1-Fluoro-2-octanol, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer: Optimize stereoselective fluorination using chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation). Monitor purity via chiral HPLC or polarimetry . Validate synthetic pathways by cross-referencing NMR (¹H/¹⁹F) and optical rotation data against literature benchmarks . For reproducibility, document solvent systems, temperature gradients, and stoichiometric ratios in the experimental section .

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are critical for validation?

- Methodological Answer: Employ thermogravimetric analysis (TGA) for thermal stability profiling and gas chromatography-mass spectrometry (GC-MS) for volatility assessment. Use X-ray crystallography to resolve stereochemistry, supplemented by IR spectroscopy for functional group verification . Ensure data consistency by comparing results across multiple batches .

Q. What are the primary challenges in isolating this compound from racemic mixtures, and how can they be mitigated?

- Methodological Answer: Utilize kinetic resolution via enzymatic catalysis (e.g., lipases) or diastereomeric salt formation with chiral amines. Quantify separation efficiency using enantiomeric excess (ee%) calculations from chromatographic peak areas . Troubleshoot low yields by adjusting pH, solvent polarity, or reaction time .

Advanced Research Questions

Q. How does the fluorine substituent in this compound influence its reactivity in nucleophilic substitution reactions compared to non-fluorinated analogs?

- Methodological Answer: Conduct kinetic studies under varying nucleophile concentrations (e.g., Grignard reagents) and solvent dielectric constants. Compare activation energies via Arrhenius plots and DFT simulations. Address contradictions in rate data by testing steric/electronic effects through substituent variation .

Q. What mechanisms underlie the stability of this compound under acidic or basic conditions, and how can degradation pathways be mapped?

- Methodological Answer: Perform accelerated stability testing at elevated temperatures and pH extremes. Use LC-MS to identify degradation products and propose pathways via isotope labeling or trapping experiments. Validate hypotheses with kinetic isotope effects (KIEs) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different assay systems?

- Methodological Answer: Apply meta-analysis frameworks to compare IC₅₀ values, cell lines, and assay conditions. Use sensitivity analysis to isolate variables (e.g., solvent DMSO% or protein binding). Reconcile discrepancies by replicating assays under standardized protocols .

Methodological Frameworks for Data Interpretation

- For Experimental Design : Adopt the P-E/I-C-O framework (Population: compound purity; Exposure: reaction conditions; Control: racemic analogs; Outcome: yield/ee%) to structure hypotheses .

- For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions . Use multi-technique validation (e.g., NMR + X-ray) to confirm structural assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.